molecular formula C7H12O4S B8588446 2-(Acetyloxy)-4-(methylthio)butanoic acid CAS No. 161193-03-9

2-(Acetyloxy)-4-(methylthio)butanoic acid

Cat. No. B8588446
M. Wt: 192.24 g/mol
InChI Key: UTGWZXSWRKCSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyloxy)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C7H12O4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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properties

CAS RN

161193-03-9

Product Name

2-(Acetyloxy)-4-(methylthio)butanoic acid

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-acetyloxy-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H12O4S/c1-5(8)11-6(7(9)10)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

UTGWZXSWRKCSSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCSC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium 2-hydroxy-4-(methylthio)butyrate (33.8 g, 0.1 g-mole) and acetyl chloride (110 g) are refluxed in a 250 ml round-bottom flask for 2.5 hours. The mixture is evaporated to a syrup and treated with 150 ml acetone. The brown mixture is stirred for 30 minutes, filtered, and the filtrate evaporated to dryness to give 37 g, 96.4% of brown viscous oil which is identified by TLC and nmr.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Yield
96.4%

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-4-(methylthio)butanoic acid (50.74 g, 337.8 mmol, obtained by stirring Alimet over activated charcoal, filtering and concentrating in a rotovap) in dichloromethane (1 L) was added triethylamine (93 mL, 667.3 mmol) and the resulting mixture was cooled to 0° C. To the cooled mixture was added acetyl chloride (26 mL, 365.6 mmol) dropwise. The ice bath was removed and the reaction was allowed to warm to room temperature overnight. The reaction was washed with 1N HCl (2×300 mL), and brine (1×300 mL), dried over magnesium sulfate, filtered and evaporated to give an amber oil (59.82 g, 63.1%). m/z 193 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Yield
63.1%

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